XLogP3 Lipophilicity: Tosyl‑Containing β‑Keto Sulfone vs. Des‑Sulfonyl Propiophenone
The computed XLogP3 of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is 5.0, which is 0.9 log units higher than that of its des‑sulfonyl congener 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (XLogP3 = 4.1) [1][2]. This increase reflects the contribution of the hydrophobic p‑tolylsulfonyl group and predicts significantly enhanced membrane permeability and tissue distribution for the sulfonylated compound.
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | Des‑sulfonyl analog: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (XLogP3 = 4.1) |
| Quantified Difference | ΔXLogP3 = +0.9 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); no experimental logP available. |
Why This Matters
A 0.9 log unit increase predicts roughly 8‑fold higher membrane partitioning, directly affecting cell permeability, oral bioavailability potential, and the compound's ability to engage intracellular targets compared with the non‑sulfonylated analog.
- [1] PubChem Compound Summary for CID 2884832, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information (2025). View Source
